(2S,3S)-2-amino-N,N,3-trimethylpentanamide chemical properties
(2S,3S)-2-amino-N,N,3-trimethylpentanamide chemical properties
An In-Depth Technical Guide to (2S,3S)-2-amino-N,N,3-trimethylpentanamide: Properties, Synthesis, and Analytical Considerations
Executive Summary
(2S,3S)-2-amino-N,N,3-trimethylpentanamide is a chiral small molecule structurally derived from the natural amino acid L-isoleucine. It features a pentanamide backbone with stereocenters at the C2 (α-carbon) and C3 (β-carbon) positions, and a tertiary amide resulting from N,N-dimethylation. While specific literature on this exact compound is sparse, its structural motifs—a primary α-amino group and a stable tertiary amide—make it a molecule of significant interest for researchers in medicinal chemistry and drug development. It serves as a valuable building block for creating peptide mimetics, probes for studying biological systems, and scaffolds for novel therapeutics.[1]
This guide provides a comprehensive technical overview of (2S,3S)-2-amino-N,N,3-trimethylpentanamide, constructed from foundational chemical principles and extrapolated data from closely related structural analogs. We will delve into its physicochemical properties, propose a robust synthetic and purification strategy, outline a rigorous analytical workflow for its characterization, and discuss its potential reactivity and applications. This document is intended to serve as a foundational resource for scientists and researchers, enabling them to synthesize, analyze, and effectively utilize this compound in their work.
Molecular Overview and Physicochemical Properties
The fundamental identity of a molecule is defined by its structure and resulting physicochemical properties. (2S,3S)-2-amino-N,N,3-trimethylpentanamide is, in essence, L-isoleucinamide with two methyl groups on the amide nitrogen. This modification significantly alters its properties compared to the parent amino acid, primarily by removing the hydrogen bond donating capability of the amide NH group and increasing its lipophilicity.
The specific stereochemistry, (2S,3S), is inherited from L-isoleucine and is crucial for its interaction with chiral biological systems like enzymes and receptors.[1] The presence of both a basic primary amine (at C2) and a polar, non-protic tertiary amide functional group dictates its solubility, reactivity, and potential as a ligand.
Chemical Structure
Caption: 2D structure of (2S,3S)-2-amino-N,N,3-trimethylpentanamide.
Core Physicochemical Data
The following table summarizes the key computed and estimated properties for the target molecule. These values are derived from data available for its closest structural analog, (2S,3S)-2-amino-N,3-dimethylpentanamide, and adjusted for the additional N-methyl group.
| Property | Value / Description | Source |
| IUPAC Name | (2S,3S)-2-amino-N,N,3-trimethylpentanamide | --- |
| Molecular Formula | C₈H₁₈N₂O | [2] |
| Molecular Weight | 158.24 g/mol | Calculated |
| CAS Number | Not assigned (as of Jan 2026) | --- |
| Canonical SMILES | CCN | [2] |
| InChIKey | (Extrapolated from analog) | [2] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [2] |
| Hydrogen Bond Acceptors | 2 (from the O and -NH₂ N atoms) | [2] |
| Rotatable Bonds | 4 | [2] |
| Estimated LogP | ~0.5 - 0.8 | Estimated |
| Estimated pKa | ~8.5 - 9.0 (for the primary amine) | [3] |
| Appearance | Expected to be a colorless oil or a low-melting solid | --- |
| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and other polar organic solvents; moderate to low solubility in water. | --- |
Synthesis and Purification Strategy
The most direct and reliable method for preparing (2S,3S)-2-amino-N,N,3-trimethylpentanamide is through a standard peptide coupling reaction. This approach offers high control over stereochemistry, which is paramount. The causality behind this multi-step process is to first protect the reactive primary amine, then form the amide bond, and finally deprotect the amine to yield the target compound.
Rationale for Synthetic Design
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Starting Material: Commercially available N-Boc-(2S,3S)-isoleucine is the ideal starting material. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that prevents the α-amino group from interfering with the amide bond formation.
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Amide Coupling: The carboxylic acid of the protected isoleucine is activated to facilitate nucleophilic attack by dimethylamine. The choice of coupling reagent is critical for efficiency and to suppress racemization at the α-carbon. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and minimize side reactions.
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Deprotection: The final step involves the selective removal of the Boc group under acidic conditions, typically with trifluoroacetic acid (TFA), which leaves the newly formed amide bond intact.
Proposed Synthetic Workflow
Caption: Synthetic workflow for (2S,3S)-2-amino-N,N,3-trimethylpentanamide.
Step-by-Step Experimental Protocol
Step 1: Amide Coupling
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Dissolve N-Boc-(2S,3S)-isoleucine (1.0 eq) in dichloromethane (DCM, ~0.2 M).
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Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution.
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In a separate flask, add HATU (1.1 eq) to the solution.
-
Slowly add a solution of dimethylamine (1.2 eq, e.g., 2M in THF) to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
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Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
Step 2: Deprotection
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Dissolve the crude intermediate from the previous step in DCM (~0.1 M).
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Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
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Stir the mixture at room temperature for 2-4 hours.
-
Monitor the removal of the Boc group by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Step 3: Purification
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The resulting crude product (as a TFA salt) can be purified by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
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Alternatively, for a salt-free product, the crude material can be neutralized and purified via silica gel chromatography or converted to the free base using an appropriate ion-exchange resin.
-
Combine fractions containing the pure product and lyophilize or evaporate to yield the final compound.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the synthesized molecule. A combination of spectroscopic and chromatographic techniques provides a self-validating system where each method corroborates the others.
Proposed Analytical Workflow
Caption: Analytical workflow for structural and stereochemical validation.
Expected Analytical Data
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Mass Spectrometry (ESI+): The primary validation is the observation of the correct molecular ion.
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Expected [M+H]⁺: 159.15 (Calculated for C₈H₁₉N₂O⁺)
-
-
¹H NMR (400 MHz, CDCl₃ or MeOD): The proton NMR spectrum will provide structural confirmation.
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δ ~3.0-3.2 ppm: Two singlets, corresponding to the two N-methyl groups (may be non-equivalent due to rotational hindrance).
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δ ~3.5-3.7 ppm: A doublet, corresponding to the α-proton (-CH(NH₂)-).
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δ ~1.8-2.0 ppm: A multiplet, corresponding to the β-proton (-CH(CH₃)-).
-
δ ~1.1-1.5 ppm: Multiplets, corresponding to the ethyl group's -CH₂-.
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δ ~0.8-1.0 ppm: Doublet and triplet, corresponding to the β-methyl and γ-methyl groups.
-
-
¹³C NMR (100 MHz, CDCl₃ or MeOD): Confirms the carbon skeleton.
-
δ ~170-175 ppm: Amide carbonyl carbon.
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δ ~55-60 ppm: α-carbon.
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δ ~35-40 ppm: β-carbon and the two N-methyl carbons.
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δ ~10-30 ppm: Remaining aliphatic carbons.
-
-
Chiral HPLC: This is the definitive method for confirming stereochemical purity.
-
Methodology: An analytical sample is injected onto a chiral stationary phase column (e.g., Chiralpak IA, IB, or IC). An isocratic mobile phase (e.g., hexane/ethanol with a basic additive like diethylamine) is used.
-
Expected Result: A single major peak corresponding to the (2S,3S) enantiomer, with any other stereoisomers appearing at different retention times. The goal is to achieve >99% diastereomeric and enantiomeric excess.[4]
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Reactivity, Stability, and Potential Applications
Chemical Reactivity and Stability
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Primary Amine: The α-amino group is the most reactive site. It is nucleophilic and basic, readily undergoing reactions such as acylation, alkylation, and salt formation with acids.
-
Tertiary Amide: The N,N-dimethylamide is significantly more stable to hydrolysis than a primary or secondary amide. It will only hydrolyze under harsh acidic or basic conditions with prolonged heating.
-
Stability: The compound should be stable under standard laboratory conditions. As a free base, it may slowly absorb CO₂ from the air. For long-term storage, it is best kept as a salt (e.g., HCl or TFA salt) in a cool, dry, and dark environment.
Potential Applications in Research and Development
The unique structure of (2S,3S)-2-amino-N,N,3-trimethylpentanamide positions it as a versatile tool for drug discovery and chemical biology.
-
Peptidomimetics: By replacing a natural amino acid in a peptide sequence, this compound can introduce conformational constraints and improve metabolic stability by protecting the C-terminus from exopeptidases.[1]
-
Enzyme Inhibition Studies: As an analog of isoleucine, it can be used to probe the active sites of enzymes that process this amino acid, potentially acting as a competitive inhibitor.[1]
-
Ligand for Receptors: The scaffold is suitable for elaboration into more complex molecules. For instance, a related compound, (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide (LM11A-31), is a ligand for the p75 neurotrophin receptor and has been investigated for treating neurodegenerative disorders like Alzheimer's disease.[5] This highlights the potential of this structural class in neuroscience research.
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Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a starting fragment for building more potent and selective drug candidates.
References
-
MDPI. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3866017, 2-Amino-3-methylpentanamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28182566, (2S,3S)-2-amino-N,3-dimethylpentanamide. Retrieved from [Link]
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Crasto, A. M. (2014). LM11A-31-BHS….. (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide. Anthony Melvin Crasto's Chemistry Blog. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3496445, 2-Amino-N,3,3-Trimethylbutanamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724027, (2S,3S)-2-Amino-3-methyl-1-pentanol. Retrieved from [Link]
- Google Patents. (n.d.). US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134561367, (3S)-N,2,3-trimethylpentanamide. Retrieved from [Link]
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Royal Society of Chemistry. (1995). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium. Retrieved from [Link]
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